6-(Bromomethyl)-2-naphthonitrile
Overview
Description
6-(Bromomethyl)-2-naphthonitrile is an organic compound characterized by a bromomethyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2-naphthonitrile typically involves the bromomethylation of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, often using acetic acid as a solvent, to yield the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Primary amines are the major products.
Scientific Research Applications
6-(Bromomethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to a wide range of derivatives. These reactions are facilitated by the electronic properties of the naphthalene ring system, which stabilizes intermediates and transition states.
Comparison with Similar Compounds
- 6-(Chloromethyl)-2-naphthonitrile
- 6-(Hydroxymethyl)-2-naphthonitrile
- 6-(Methoxymethyl)-2-naphthonitrile
Comparison: 6-(Bromomethyl)-2-naphthonitrile is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and methoxy counterparts. The bromine atom’s larger size and lower electronegativity make it a better leaving group in nucleophilic substitution reactions, enhancing the compound’s utility in synthetic applications.
Properties
IUPAC Name |
6-(bromomethyl)naphthalene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYTMCMDRSBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C#N)C=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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